REACTION_CXSMILES
|
[NH3:1].Br[C:3]1[N:8]=[CH:7][C:6]([CH2:9][N:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH3:17])[CH2:12][CH2:11]2)=[CH:5][CH:4]=1>CO>[CH2:16]([N:13]1[CH2:14][CH2:15][N:10]([CH2:9][C:6]2[CH:5]=[CH:4][C:3]([NH2:1])=[N:8][CH:7]=2)[CH2:11][CH2:12]1)[CH3:17]
|
Name
|
|
Quantity
|
50 kg
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
14.2 kg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=N1)CN1CCN(CC1)CC
|
Name
|
cuprous oxide
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
57 kg
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool to 20-30° C.
|
Type
|
FILTRATION
|
Details
|
filter over a Celite® pad
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Type
|
ADDITION
|
Details
|
add DCM (113 kg)
|
Type
|
CUSTOM
|
Details
|
separate the phases
|
Type
|
WASH
|
Details
|
wash the organic phase with DCM (58×2 kg)
|
Type
|
FILTRATION
|
Details
|
Filter the mixture through Celite®
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in toluene (9.7 kg)
|
Type
|
CUSTOM
|
Details
|
crystallize by the addition of MtBE (8.3 kg)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCN(CC1)CC=1C=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 kg | |
YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |